molecular formula C9H9NS B3021230 4-(Ethylsulfanyl)benzonitrile CAS No. 86047-01-0

4-(Ethylsulfanyl)benzonitrile

Cat. No. B3021230
CAS RN: 86047-01-0
M. Wt: 163.24 g/mol
InChI Key: DPBHJRQNISIVHM-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Combine 4-mercapto-benzonitrile (0.4 g, 2.96 mmol), bromoethane (1.4 mL, 8.88 mmol) and potassium carbonate (3.3 g, 23.7 mmol) in anhydrous DMF (7 mL) and heat at 60° C. for 17 h. Cool the reaction mixture to ambient temperature and partition between brine (20 mL) and EtOAc (20 mL). Separate the organic layer, dry over anhydrous Na2SO4 and concentrate. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1 and 4:1) to obtain the desired intermediate as a colorless oil (0.4 g, 83%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Br[CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:11]([S:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
SC1=CC=C(C#N)C=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCC
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition between brine (20 mL) and EtOAc (20 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1 and 4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.